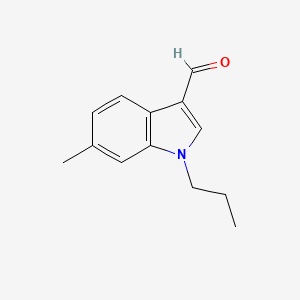

trans-2-(4-Methylphenyl)vinylboronic acid

Descripción general

Descripción

Trans-2-(4-Methylphenyl)vinylboronic acid is a chemical compound that is likely to be related to vinylboronic acids, which are known for their utility in organic synthesis, particularly in Suzuki coupling reactions. While the provided papers do not directly discuss trans-2-(4-Methylphenyl)vinylboronic acid, they do provide insights into the behavior of similar compounds, which can be extrapolated to hypothesize about the properties and reactivity of trans-2-(4-Methylphenyl)vinylboronic acid.

Synthesis Analysis

The synthesis of vinylboronic acids typically involves the use of boronic acid esters as intermediates. For example, the synthesis of trans-2-(trifluoromethyl)cyclopropylboronic acid MIDA ester from vinylboronic acid MIDA ester suggests that a similar approach could be used for synthesizing trans-2-(4-Methylphenyl)vinylboronic acid, starting from a 4-methylphenylboronic acid ester .

Molecular Structure Analysis

The molecular structure of vinylboronic acid derivatives can be complex, as evidenced by the X-ray structural analysis of the trans and cis isomers of a related compound, 3-cyano-4-[2-(4-methoxyphenyl)vinyl]-6,6-dimethyl-5,6-dihydro-2H-pyran . This suggests that trans-2-(4-Methylphenyl)vinylboronic acid may also exhibit interesting structural characteristics, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Vinylboronic acids are known to participate in Suzuki reactions, which are cross-coupling reactions that form carbon-carbon bonds. The use of a trans-2-(trifluoromethyl)cyclopropylboronic acid in Suzuki reactions to yield various aryl or heteroaryl products indicates that trans-2-(4-Methylphenyl)vinylboronic acid could also be used in similar cross-coupling reactions to synthesize diverse organic molecules .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of trans-2-(4-Methylphenyl)vinylboronic acid, they do mention properties of similar compounds. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid is mentioned to play a crucial role in its catalytic activity, suggesting that the substituents on the phenyl ring of trans-2-(4-Methylphenyl)vinylboronic acid could similarly influence its reactivity and physical properties . Additionally, the crystal structure and packing of related compounds provide insights into the potential solid-state properties of trans-2-(4-Methylphenyl)vinylboronic acid .

Aplicaciones Científicas De Investigación

Suzuki Reactions and Cross-Coupling

- Synthesis of trans-2-(trifluoromethyl)cyclopropanes : The use of a vinylboronic acid ester in Suzuki reactions with various aryl or heteroaryl coupling partners has been demonstrated to produce trans-2-(trifluoromethyl)cyclopropyl products with moderate to excellent yields (Duncton & Singh, 2013).

- Mechanism of Suzuki-Type Homocoupling : Studies on trans-2-phenylvinylboronic acid homocoupling catalyzed by palladium nanocubes indicate the importance of the base and oxidized nature of the Pd-NC surface in the reaction mechanism (Elias et al., 2017).

Catalytic Applications

- Rhodium Catalyzed Dehydrogenative Borylation : Rhodium catalysis was used for the dehydrogenative borylation of alkenes, producing vinylboronate esters, a method efficient for creating 1,1-disubstituted derivatives (Coapes et al., 2003).

- Cobalt-Catalyzed Addition Reactions : Cobalt catalysts were used for the addition of styrylboronic acids to 2-vinylpyridine derivatives, with the adjacent nitrogen atom playing a key role in the reaction (Kobayashi et al., 2011).

Material Science and Analytical Applications

- Selective Enrichment and MALDI-TOF MS Analysis : A study on 4-vinylphenylboronic acid-functionalized graphene oxide material for selective enrichment and analysis of small-molecule compounds with vicinal diols, demonstrating its potential in life science research (Zhang et al., 2015).

- Polymer Functionalization for Electrochemical Sensing : The use of poly(4-vinylphenylboronic acid) functionalized polypyrrole/graphene oxide nanosheets for simultaneous electrochemical determination of catechol and hydroquinone is an example of the material's utility in sensor technology (Mao et al., 2017).

Additional Applications

- Stereochemical Studies and Synthesis : Research on the stereochemical synthesis and properties of vinylboronic acids and derivatives, which are important for understanding reaction mechanisms and developing new synthetic pathways (Vassilikogiannakis et al., 2000).

Mecanismo De Acción

Target of Action

Trans-2-(4-Methylphenyl)vinylboronic acid, also known as (4-Methylstyryl)boronic acid, is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic groups that participate in the SM coupling reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM coupling reaction . In this process, the boronic acid group in the compound transfers an organic group to a palladium complex . This results in the formation of a new carbon-carbon bond, which is a critical step in the synthesis of various organic compounds .

Biochemical Pathways

The SM coupling reaction, in which this compound plays a crucial role, is a part of various biochemical pathways involved in the synthesis of organic compounds . The reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The resulting compounds can be involved in a variety of biochemical processes, depending on their specific structures and properties.

Pharmacokinetics

Like other boronic acids, it is likely to have good stability and reactivity, which are important factors in its effectiveness as a reagent .

Result of Action

The primary result of the action of trans-2-(4-Methylphenyl)vinylboronic acid is the formation of new carbon-carbon bonds through the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Action Environment

The action of trans-2-(4-Methylphenyl)vinylboronic acid is influenced by various environmental factors. For instance, the efficiency of the SM coupling reaction can be affected by the presence of water, the pH of the reaction medium, and the temperature . Additionally, the stability of the compound can be influenced by exposure to air and light.

Propiedades

IUPAC Name |

[(E)-2-(4-methylphenyl)ethenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7,11-12H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOBVKVXRDHVRP-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC=C(C=C1)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022188.png)

![2-[(4-methyl-5-{[(2-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022189.png)

![2-({4-methyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3022190.png)

![4-{[(4-Methylphenyl)amino]methyl}benzohydrazide](/img/structure/B3022191.png)

![{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}acetic acid](/img/structure/B3022193.png)

![3-{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}propanoic acid](/img/structure/B3022194.png)

![[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol](/img/structure/B3022197.png)

![Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate](/img/structure/B3022199.png)